ethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, a thiophene ring, and various functional groups that contribute to its unique chemical properties. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which is then functionalized with a bromo group. The thiophene ring is synthesized separately and functionalized with cyano and carboxylate groups. The final step involves coupling the pyrazole and thiophene rings through an amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or reduce double bonds.
Substitution: The bromo group on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
ETHYL 5-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of ETHYL 5-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and interference with DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-{[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE
- ETHYL 5-{[(4-FLUORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE
Uniqueness
The uniqueness of ETHYL 5-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE lies in its specific functional groups and the combination of the pyrazole and thiophene rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C15H15BrN4O3S |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
ethyl 5-[(4-bromo-2-ethylpyrazole-3-carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C15H15BrN4O3S/c1-4-20-11(10(16)7-18-20)13(21)19-14-9(6-17)8(3)12(24-14)15(22)23-5-2/h7H,4-5H2,1-3H3,(H,19,21) |
InChI Key |
XLAJYSLBQBKFCO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.